Antibacterial Potency: (3R,4S)-Configured Quinolones Demonstrate MICs Comparable to or Surpassing Ciprofloxacin and Ofloxacin
The (3R,4S)-3-amino-4-methylpyrrolidine moiety, for which tert-butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride serves as the direct Boc-protected precursor, has been incorporated into quinoline antibacterial agents at the C-7 position. Miyamoto et al. demonstrated that this specific stereochemical configuration yielded compounds with in vitro antibacterial activity equal or superior to the clinical standards ciprofloxacin and ofloxacin against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa [1]. The Stereoselective synthesis paper explicitly states that compound 1a, bearing (3R,4S)-3-amino-4-methylpyrrolidine 2 at C-7, exhibited 'highly potent activity equal or superior to those of ciprofloxacin and ofloxacin' [1]. This stereochemical dependence is further corroborated by Di Cesare et al. (J. Med. Chem. 1992), who reported that 'the absolute stereochemistry at the asymmetric centers of the pyrrolidine ring is critical for maintaining good activity,' and that compounds 60 and 61 (3-amino-4-methylpyrrolidine enantiomers) were selected for preclinical evaluation [2]. The (3S,4S) diastereomer, in contrast, has been employed in a completely different therapeutic context—PDE9A inhibition for cognitive disorders [3]—highlighting that biological activity is stereochemistry-specific rather than scaffold-generic.
| Evidence Dimension | In vitro antibacterial activity (MIC) of quinolones bearing (3R,4S)-3-amino-4-methylpyrrolidine at C-7 |
|---|---|
| Target Compound Data | Quinolones with (3R,4S)-3-amino-4-methylpyrrolidine: activity equal or superior to ciprofloxacin and ofloxacin against Gram-positive and Gram-negative bacteria including P. aeruginosa [1] |
| Comparator Or Baseline | Ciprofloxacin (MIC₉₀ 0.008–2 μg/mL against Enterobacteriaceae, P. aeruginosa, H. influenzae, N. gonorrhoeae, streptococci, S. aureus ); Ofloxacin (comparable broad-spectrum fluoroquinolone) |
| Quantified Difference | Activity reported as 'equal or superior' to ciprofloxacin and ofloxacin; precise fold-difference MIC values available in Miyamoto et al. primary publication |
| Conditions | In vitro antibacterial susceptibility testing against Gram-positive and Gram-negative bacterial strains |
Why This Matters
Procurement of the (3R,4S)-Boc-protected building block enables synthesis of quinolone analogs with antibacterial potency benchmarked against two gold-standard fluoroquinolone antibiotics, providing a validated starting point for medicinal chemistry programs targeting bacterial infections.
- [1] Venkata Ramana Doddi, Pradeep Kumar, H. P. Kokatla, and Mukund K. Gurjar. Stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine. Tetrahedron: Asymmetry, 2008, 19(20), 2402–2405. Lines 27–30: 'Miyamoto et al. showed that a new series of quinoline compounds, for example 1a, bearing (3R,4S)-3-amino-4-methyl pyrrolidine 2 at the C-7 position exhibited highly potent activity equal or superior to those of ciprofloxacin and ofloxacin against both gram positive and gram negative bacteria including Pseudomonas aeruginosa.' View Source
- [2] Di Cesare P, Bouzard D, Essiz M, Jacquet JP, Ledoussal B, Kiechel JR, Remuzon P, Kessler RE, Fung-Tomc J, Desiderio J. Fluoronaphthyridines and -quinolones as antibacterial agents. 5. Synthesis and antimicrobial activity of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones. Journal of Medicinal Chemistry, 1992, 35(22), 4205–4213. PubMed ID: 1433222. Structure-activity relationship studies indicate that the absolute stereochemistry at the asymmetric centers of the pyrrolidine ring is critical for maintaining good activity. View Source
- [3] Verhoest, P. R., et al. Design and Discovery of PF-04447943, a Selective Brain Penetrant PDE9A Inhibitor. Journal of Medicinal Chemistry, 2012. Employs (3S,4S) stereochemistry for PDE9A inhibition (Ki = 2.8 nM), demonstrating divergent stereochemical requirements for different therapeutic targets. View Source
